Benzyl (4-methylpiperidin-4-yl)carbamate
Description
Significance of Piperidine (B6355638) Scaffolds in Bioactive Molecules
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry, frequently found in the structures of approved drugs. arizona.edunih.gov Its prevalence stems from several key characteristics:
Structural Versatility: The piperidine ring can adopt various conformations, allowing for the precise spatial arrangement of substituents, which is crucial for optimizing interactions with biological targets. thieme-connect.comthieme-connect.com
Synthetic Accessibility: A wealth of synthetic methodologies exists for the construction and functionalization of the piperidine ring, facilitating the creation of diverse molecular libraries for screening. nih.gov
The introduction of a piperidine scaffold into a molecule can enhance its biological activity and selectivity, improve its pharmacokinetic profile, and modulate its physicochemical properties. thieme-connect.comthieme-connect.com
Role of Carbamate (B1207046) Functionalities in Chemical and Biological Systems
The carbamate group (-NHCOO-), an ester of carbamic acid, is another key player in the design of bioactive compounds. nih.govacs.org Its significance is multifaceted:
Bioisosteric Replacement: Carbamates are often used as bioisosteres for amide bonds in peptidomimetics. This substitution can enhance metabolic stability by reducing susceptibility to enzymatic cleavage by proteases. acs.orgresearchgate.net
Hydrogen Bonding: The carbamate moiety can participate in hydrogen bonding interactions as both a donor (N-H) and an acceptor (C=O), contributing to the binding affinity of a molecule to its target. acs.orgnih.gov
Prodrug Strategies: The carbamate linkage can be strategically employed in prodrug design to mask or modify the properties of a parent drug, improving its delivery and release characteristics. nih.govresearchgate.net
Chemical Stability: Carbamates generally exhibit good chemical stability, a desirable feature for pharmaceutical compounds. nih.govacs.org
The incorporation of a carbamate group can significantly influence a molecule's biological activity, stability, and pharmacokinetic properties. nih.govnih.gov
Overview of N-substituted Piperidine Carbamates as Precursors and Active Agents
N-substituted piperidine carbamates, such as Benzyl (B1604629) (4-methylpiperidin-4-yl)carbamate, represent a confluence of the advantageous properties of both the piperidine scaffold and the carbamate functionality. These compounds are widely utilized as key intermediates in multi-step synthetic sequences. lookchem.comnih.gov The carbamate group, in this context, often serves as a protecting group for the piperidine nitrogen, allowing for selective reactions at other positions of the molecule.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl N-(4-methylpiperidin-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(7-9-15-10-8-14)16-13(17)18-11-12-5-3-2-4-6-12/h2-6,15H,7-11H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDSAOOGSGZQQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of Benzyl 4 Methylpiperidin 4 Yl Carbamate Architectures
Transformational Chemistry of the Carbamate (B1207046) Group
The carbamate moiety is a hybrid of an ester and an amide, and its chemical stability and reactivity reflect this. While relatively stable, the benzyloxycarbonyl group is designed for cleavage under specific conditions, and the carbamate itself can participate in distinct chemical transformations.
The benzyloxycarbonyl (Cbz) group is a widely used amine-protecting group in organic synthesis due to its general stability under many reaction conditions and its susceptibility to removal under specific, mild protocols. wikipedia.org Its cleavage from the piperidine (B6355638) nitrogen is a key transformation.
The most common method for Cbz group removal is catalytic hydrogenolysis. organic-chemistry.org This involves reaction with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). wikipedia.orgorganic-chemistry.org The reaction is clean and efficient, proceeding via cleavage of the benzyl-oxygen bond to release the unprotected amine, toluene, and carbon dioxide after the intermediate carbamic acid decarboxylates. wikipedia.org
Acid-mediated cleavage is another established method. Strong acids, including Lewis acids, can effect the removal of the Cbz group. wikipedia.org Reagents such as hydrogen bromide (HBr) in acetic acid are effective, working by protonating the carbamate oxygen and facilitating the departure of the stable benzyl (B1604629) carbocation. wikipedia.orgnih.gov More recently, aluminum chloride (AlCl₃) in a fluorinated solvent has been shown to deprotect N-Cbz groups efficiently, offering good tolerance for other functional groups. organic-chemistry.org
Additionally, specific nucleophilic reagents can be employed for deprotection under non-hydrolytic and non-acidic conditions. A notable example involves the use of 2-mercaptoethanol (B42355) with potassium phosphate (B84403) in N,N-dimethylacetamide (DMAc) at elevated temperatures. organic-chemistry.org This protocol is particularly useful for substrates containing sensitive functionalities that are incompatible with standard hydrogenolysis or strong acid conditions. organic-chemistry.org
Table 1: Selected Cleavage Conditions for the Benzyloxycarbonyl (Cbz) Group
| Method | Reagents and Conditions | Mechanism Type | Reference |
|---|---|---|---|
| Catalytic Hydrogenolysis | H₂, Pd/C, solvent (e.g., MeOH, EtOH) | Reductive Cleavage | wikipedia.orgorganic-chemistry.org |
| Strong Acid Cleavage | HBr in Acetic Acid | Acid-Catalyzed Sₙ1-like | wikipedia.orgnih.gov |
| Lewis Acid Cleavage | AlCl₃ in HFIP | Acid-Catalyzed Cleavage | organic-chemistry.org |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄, DMAc, 75 °C | Nucleophilic Substitution (Sₙ2) | organic-chemistry.org |
While the carbamate carbonyl is less electrophilic than an ester carbonyl due to resonance delocalization from the adjacent nitrogen atom, it can still undergo reactions with potent nucleophiles. nih.gov Research has demonstrated that N-alkyl-N-benzyloxy carbamates can react with a variety of stabilized carbon nucleophiles, such as enolates. nih.gov This reaction provides a pathway to functionalized protected hydroxamic acids, where the nucleophile adds to the carbamate carbonyl, leading to the displacement of the benzyloxy group. nih.gov
A different mode of nucleophilic substitution involves attack not at the carbonyl carbon, but at the benzylic carbon of the Cbz group. This is the operative mechanism in the deprotection using 2-mercaptoethanol, which proceeds via an Sₙ2 pathway. organic-chemistry.org The thiolate anion acts as the nucleophile, attacking the benzylic carbon and displacing the carbamate-protected amine as the leaving group. Computational studies have supported this Sₙ2 mechanism. organic-chemistry.org
Reactions Involving the Piperidine Heterocycle
The piperidine ring, while a saturated heterocycle, is not inert and can undergo several transformations, including oxidation, functionalization of its C-H bonds, and ring-opening or expansion reactions.
The piperidine nitrogen and its adjacent carbon atoms are susceptible to oxidation. N-Cbz protected piperidines can undergo α,β-oxidation under certain conditions. For instance, treatment with N-bromosuccinimide (NBS) and a radical initiator like AIBN can introduce unsaturation into the ring, although yields may be modest. nih.gov Such reactions likely proceed through a radical mechanism involving hydrogen atom abstraction from the carbon alpha to the nitrogen. Biological N-oxidation of the piperidine ring, which can produce species like N-hydroxy piperidine, is also a known metabolic pathway. nih.gov
Direct functionalization of the piperidine ring's C-H bonds represents a modern and efficient strategy for creating structural diversity. Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been successfully applied to N-protected piperidines. nih.govnih.gov The site-selectivity of these reactions (e.g., C-2 vs. C-4) can be precisely controlled by the choice of both the rhodium catalyst and the nitrogen protecting group. nih.govnih.gov While the 4-position of the title compound is already substituted, these methods highlight the possibility of functionalizing the C-2 and C-3 positions of the piperidine scaffold.
Table 2: Catalyst and Protecting Group Control in C-H Functionalization of Piperidines
| N-Protecting Group | Catalyst | Position Functionalized | Reference |
|---|---|---|---|
| N-Boc | Rh₂(R-TCPTAD)₄ | C-2 | nih.govnih.gov |
| N-Brosyl | Rh₂(R-TPPTTL)₄ | C-2 | nih.gov |
| N-α-oxoarylacetyl | Rh₂(S-2-Cl-5-BrTPCP)₄ | C-4 | nih.govnih.gov |
Ring transformations of N-Cbz protected heterocycles have also been explored. For example, oxidative cleavage of the double bond in an N-Cbz protected pyrroline (B1223166) via ozonolysis generates a dialdehyde (B1249045) intermediate. researchgate.net This intermediate can then undergo a subsequent reductive amination with a primary amine to achieve a ring expansion, yielding a piperazine (B1678402) derivative. researchgate.net This demonstrates the utility of the N-Cbz heterocycle scaffold as a precursor for other ring systems.
Mechanistic Studies of Synthetic Pathways
The most direct and common synthesis of Benzyl (4-methylpiperidin-4-yl)carbamate involves the reaction of a 4-amino-4-methylpiperidine precursor with benzyl chloroformate (also known as benzyloxycarbonyl chloride, Cbz-Cl). wikipedia.orgresearchgate.netasianpubs.org The mechanism for this transformation is a classic nucleophilic acyl substitution.
The reaction is initiated by the nucleophilic attack of the primary amino group of the 4-amino-4-methylpiperidine on the electrophilic carbonyl carbon of benzyl chloroformate. wikipedia.org This addition step forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a stable leaving group and re-forming the carbonyl double bond. A base, such as sodium carbonate or a tertiary amine, is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion. wikipedia.org
The synthesis of the 4-amino-4-methylpiperidine precursor itself often involves the reductive amination of a corresponding N-protected 4-piperidone (B1582916). researchgate.netasianpubs.org This process first involves the reaction of the ketone with an amine source (like ammonia) to form an intermediate imine or enamine, which is then reduced in situ by a reducing agent such as Raney Nickel or sodium borohydride (B1222165) to furnish the primary amine. researchgate.net
Isotopic Labeling and Kinetic Isotope Effects
Mechanistic investigations into the reactivity of this compound, particularly concerning the cleavage of the benzylic C-O bond, can be significantly illuminated through the use of isotopic labeling and the study of kinetic isotope effects (KIEs). While specific studies on this exact molecule are not prevalent in publicly accessible literature, valuable insights can be drawn from analogous systems, such as the solvolysis and elimination reactions of benzyl derivatives.
The primary kinetic isotope effect is observed when an atom at a bond being broken in the rate-determining step is replaced by one of its heavier isotopes. For the benzyl carbamate moiety, substitution of the benzylic hydrogens with deuterium (B1214612) (D) would be a key experiment. The magnitude of the α-deuterium KIE (kH/kD) provides information about the transition state of the reaction. A significant primary KIE (typically > 2) would suggest that the benzylic C-H(D) bond is being cleaved in the rate-determining step. princeton.eduwikipedia.org
In reactions where the benzylic C-O bond is cleaved, a secondary α-deuterium KIE is expected. The magnitude of this effect can distinguish between different reaction mechanisms. For instance, a small, normal KIE (kH/kD > 1, typically 1.1-1.2) is often indicative of a change in hybridization at the benzylic carbon from sp3 in the reactant to sp2 in the transition state, which is characteristic of an SN1-type mechanism. wikipedia.org Conversely, an SN2 mechanism might show a KIE closer to unity. In the case of elimination reactions, such as the E2 mechanism, a large primary KIE is expected if the benzylic proton is abstracted in the rate-limiting step.
Studies on the solvolysis of benzyl nitrates have demonstrated that α-deuterium isotope effects are dependent on the substituents on the benzene (B151609) ring and the solvent composition. researchgate.net For example, the carbonyl elimination reaction of benzyl nitrate, which proceeds via a concerted mechanism, exhibits a significant deuterium isotope effect (kH/kD = 5.04 ± 0.25 at 60 °C), indicating C-H bond rupture in the transition state. researchgate.netosti.gov Further studies on the cleavage of substituted benzyltrimethylsilanes by methanolic sodium methoxide (B1231860) have shown that kinetic isotope effects for the interaction of the resulting carbanions with methanol (B129727) (MeOH vs. MeOD) vary with the reactivity of the benzyl compound. rsc.org
The following table summarizes representative kinetic isotope effects for reactions involving benzylic centers from the literature, which can serve as a basis for predicting the behavior of this compound under similar conditions.
| Reaction System | Isotope Effect (kH/kD) | Temperature (°C) | Inferred Mechanism | Reference |
| Carbonyl Elimination of Benzyl Nitrate | 5.04 ± 0.25 | 60 | Concerted (E2-like) | researchgate.netosti.gov |
| Elimination from 9-(Brosyloxymethyl)fluorene | 2.0 ± 0.1 | Not Specified | Significant E1 character | researchgate.net |
| Solvolysis of p-Methylbenzyl Chloride (in 80% aq. EtOH) | 1.147 | 25 | SN1-like | researchgate.net |
| Cleavage of m-Nitrobenzyltrimethylsilane (in MeO-/MeOH) | 1.3 | 25 | Carbanion protonation | rsc.org |
These data from analogous systems suggest that a detailed study of the KIE for the cleavage of this compound could provide critical evidence for the operative mechanism, be it a concerted elimination, a stepwise process involving a carbocation or carbanion, or a nucleophilic substitution.
In Situ Spectroscopic Monitoring of Reaction Progress
Real-time monitoring of chemical reactions is crucial for understanding reaction kinetics, identifying transient intermediates, and optimizing reaction conditions. For reactions involving this compound, in situ spectroscopic techniques such as Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable tools.
In Situ FTIR Spectroscopy:
FTIR spectroscopy is particularly well-suited for monitoring reactions involving isocyanates and carbamates. The formation or consumption of the carbamate group can be tracked by observing changes in the characteristic vibrational frequencies. The C=O stretching vibration of the carbamate group typically appears in the region of 1730-1680 cm⁻¹. researchgate.net The N-H stretch (if present and not fully substituted) and C-O stretches also provide useful information.
In studies of CO2 capture by amine-modified silicas, in situ FTIR has been used to identify the formation of ammonium (B1175870) carbamate ion pairs, carbamic acids, and silylpropylcarbamate. nih.gov The kinetics of formation of these species can be followed by monitoring the growth of their respective IR bands over time. For example, the formation of ammonium carbamate ion pairs was observed to be rapid, with over 80% formed within the first minute. nih.gov Similarly, the reaction of isocyanates to form urethanes (a class of carbamates) can be monitored by the disappearance of the strong, sharp isocyanate (-N=C=O) peak around 2270 cm⁻¹. researchgate.net
For a reaction involving this compound, one could monitor the decrease in the intensity of the carbamate C=O peak to study its cleavage or, conversely, its appearance to study its formation from 4-methyl-4-piperidinamine and a suitable benzyl-containing reagent.
In Situ NMR Spectroscopy:
NMR spectroscopy provides detailed structural information and can be used to quantitatively monitor the concentrations of reactants, intermediates, and products over time. rsc.org Both ¹H and ¹³C NMR can be employed. For this compound, the benzylic protons (CH₂) and the methyl group on the piperidine ring would serve as distinct probes in ¹H NMR. In ¹³C NMR, the carbonyl carbon of the carbamate group gives a characteristic signal that can be easily monitored.
Studies on the reaction of CO2 with aqueous solutions of piperazine have successfully used ¹H NMR to quantitatively determine the speciation and calculate the equilibrium constants for the formation of piperazine carbamate and dicarbamate. researchgate.net In other work, the chemo-enzymatic synthesis of piperidines was monitored using in situ ¹⁹F NMR, demonstrating the complete consumption of the starting material and the formation of the product over time. nih.gov The reaction of isocyanates with water to form amines via a carbamic acid intermediate has also been studied, showcasing the power of NMR to elucidate multi-step reaction pathways. researchgate.net
The following table presents typical spectroscopic data that would be relevant for monitoring reactions of this compound, based on data for analogous structures.
| Spectroscopic Technique | Functional Group | Characteristic Signal | Application | Reference |
| FTIR | Carbamate (C=O) | 1730-1680 cm⁻¹ | Monitor formation/cleavage | researchgate.net |
| FTIR | Isocyanate (-N=C=O) | ~2270 cm⁻¹ | Monitor consumption in formation reaction | researchgate.net |
| ¹H NMR | Benzyl (Ar-CH₂-O) | δ ≈ 5.0-5.2 ppm | Monitor reactant/product concentration | nih.gov |
| ¹³C NMR | Carbamate (C=O) | δ ≈ 155 ppm | Monitor reactant/product concentration | nih.gov |
| ¹³C NMR | Isocyanurate (from side reaction) | δ ≈ 148 ppm | Identify side products | researchgate.net |
By applying these in situ spectroscopic methods, a detailed picture of the chemical reactivity of this compound can be constructed, providing insights into reaction rates, mechanisms, and the influence of reaction parameters.
Pharmacological Characterization and Biological Activity of Benzyl 4 Methylpiperidin 4 Yl Carbamate Analogues
Evaluation of Receptor Binding and Ligand Interactions
The interaction of Benzyl (B1604629) (4-methylpiperidin-4-yl)carbamate analogues with various receptors and enzymes is a critical aspect of their pharmacological profile. This section examines their modulation of neurotransmitter receptors and their inhibitory effects on key enzymes.
Neurotransmitter Receptor Modulation (e.g., Dopamine (B1211576), Serotonin (B10506) Receptors)
Analogues of Benzyl (4-methylpiperidin-4-yl)carbamate, specifically 4-benzylpiperidine (B145979) carboxamides, have been investigated for their ability to modulate monoamine transporters, including those for serotonin (SERT), norepinephrine (B1679862) (NET), and dopamine (DAT). nih.gov The structural features of these compounds significantly influence their potency and selectivity. For instance, the length of the carbon linker and the nature of the aromatic ring substituents are critical determinants of their activity. nih.gov
Studies have shown that compounds with a two-carbon linker exhibit higher potency in inhibiting dopamine reuptake compared to those with a three-carbon linker. nih.gov Furthermore, the presence of a diphenyl group tends to enhance the inhibition of dopamine reuptake, while a biphenyl (B1667301) group favors serotonin reuptake inhibition. nih.gov A 2-naphthyl substitution generally leads to increased inhibition of both serotonin and norepinephrine reuptake compared to a 1-naphthyl substitution. nih.gov
A docking simulation of a triple reuptake inhibitor, 8k , and a serotonin/norepinephrine reuptake inhibitor, 7j , revealed that the ligand-binding pocket is formed by transmembrane domains (TM) 1, 3, and 6. nih.gov Compound 8k demonstrated a strong binding affinity to all three monoamine transporters, whereas 7j showed weaker docking with the dopamine transporter. nih.gov Functionally, pretreatment with 8f , a compound with good DAT inhibitory activity, was found to block the DAT-induced inhibition of dopamine D2 receptor (D2R) endocytosis, suggesting a significant influence on dopamine signaling. nih.gov
Another study identified 4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine (8) as a potent antagonist of the NR1A/2B subtype of the NMDA receptor. nih.gov
| Compound | Target | Activity |
| 4-benzylpiperidine carboxamides (2-carbon linker) | Dopamine Transporter (DAT) | Higher potency inhibition |
| 4-benzylpiperidine carboxamides (diphenyl group) | Dopamine Transporter (DAT) | Stronger inhibition |
| 4-benzylpiperidine carboxamides (biphenyl group) | Serotonin Transporter (SERT) | Stronger inhibition |
| 4-benzylpiperidine carboxamides (2-naphthyl substitution) | SERT and NET | Enhanced inhibition |
| 8k | SERT, NET, DAT | Triple reuptake inhibitor |
| 7j | SERT, NET | Serotonin/norepinephrine reuptake inhibitor |
| 8f | Dopamine Transporter (DAT) | Good inhibitory activity |
| 4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine (8) | NMDA Receptor (NR1A/2B subtype) | Potent antagonist |
Enzyme Inhibition Profiling (e.g., Acetylcholinesterase)
The carbamate (B1207046) functional group is a well-known feature of acetylcholinesterase (AChE) inhibitors. nih.gov Research into benzene-based carbamates has demonstrated their potential to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial in the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov Generally, these compounds show stronger inhibitory potency against BChE compared to AChE. nih.gov
Specifically, compounds like benzyl ethyl(1-oxo-1-phenylpropan-2-yl)carbamate (23) and benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl) (methyl)carbamate (28) have shown high selectivity indices for cholinesterases. nih.gov Compound 28 exhibited an inhibitory concentration (IC50) value comparable to the established drug galanthamine. nih.gov
In the context of Alzheimer's disease, where reduced acetylcholine levels are a key pathological feature, the inhibition of these cholinesterases is a primary therapeutic strategy. mdpi.com Carbamate-containing drugs are a significant class of medications used for this purpose. nih.gov Furthermore, some benzyl carbamate derivatives of 4-aminosalicylanilides have been investigated for their ability to modulate beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), another important target in Alzheimer's disease research. mdpi.com At a concentration of 10 µM, benzyl {4-[(4-fluorophenyl)carbamoyl]-3-hydroxyphenyl}carbamate was found to inhibit BACE1 activity by approximately 28%. mdpi.com
| Compound | Target Enzyme | Activity |
| Benzene-based carbamates | Acetylcholinesterase (AChE) | Moderate inhibition |
| Benzene-based carbamates | Butyrylcholinesterase (BChE) | Stronger inhibition than AChE |
| Benzyl ethyl(1-oxo-1-phenylpropan-2-yl)carbamate (23) | Cholinesterases | High selectivity index |
| Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl) (methyl)carbamate (28) | Cholinesterases | IC50 comparable to galanthamine |
| Benzyl {4-[(4-fluorophenyl)carbamoyl]-3-hydroxyphenyl}carbamate | BACE1 | ~28% inhibition at 10 µM |
In Vitro and Cellular Activity Assays
The biological activity of this compound analogues extends beyond receptor and enzyme interactions, demonstrating potential in antiviral and anticancer applications.
Antiviral Efficacy against Specific Pathogens (e.g., Influenza A H1N1)
A class of N-benzyl-4,4-disubstituted piperidines has been identified as potent inhibitors of the influenza A virus, specifically the H1N1 subtype. nih.gov These compounds act as fusion inhibitors by targeting the viral hemagglutinin (HA) protein, which is essential for the virus's entry into host cells. nih.gov Mechanistic studies have shown that the most active compound from this series inhibits the low pH-induced membrane fusion process mediated by HA. nih.gov Computational modeling suggests a novel binding pocket for these inhibitors, and a specific mutation (HA1-S326V) near this proposed site confers resistance, further validating the target. nih.gov This class of compounds represents a promising new avenue for the development of anti-influenza drugs. nih.gov
Anticancer Potential in Specific Cell Lines (e.g., Prostate Cancer Models)
Carbamate derivatives have shown significant potential as anticancer agents. nih.gov A series of novel carbamate analogues of Melampomagnolide B (MMB) were synthesized and evaluated for their growth-inhibitory properties against a panel of sixty human cancer cell lines. nih.gov Two of these analogues, 6a and 6e , emerged as potent anticancer agents with growth inhibition activities in the nanomolar range against various hematological and solid tumor cell lines. nih.gov
Specifically, 6a demonstrated promising activity against human leukemia cell lines CCRF-CEM (GI50 = 680 nM), RPMI-8226 (GI50 = 1.98 µM), and SR (GI50 = 1.38 µM). nih.gov It also showed significant activity against MDA-MB-435 melanoma (GI50 = 460 nM) and MDA-MB-468 breast cancer (GI50 = 570 nM) cell lines. nih.gov Compound 6e was particularly effective against HOP-92 non-small cell lung cancer (GI50 = 650 nM) and RXF 393 renal cancer (GI50 = 900 nM) cell lines. nih.gov
In the context of prostate cancer, the inhibition of PACE4, a proprotein convertase, has been proposed as a novel therapeutic strategy. nih.gov A peptidomimetic analogue, Ac-[DLeu]LLLRVK-Amba , was developed and shown to have increased inhibitory potency and stability. nih.gov Systemic administration of this compound in a xenograft model of prostate cancer significantly inhibited tumor progression by inducing quiescence, increasing apoptosis, and impairing neovascularization. nih.gov
| Compound/Analogue | Cancer Cell Line/Model | Activity (GI50) |
| Analogue 6a | CCRF-CEM (Leukemia) | 680 nM |
| Analogue 6a | RPMI-8226 (Leukemia) | 1.98 µM |
| Analogue 6a | SR (Leukemia) | 1.38 µM |
| Analogue 6a | MDA-MB-435 (Melanoma) | 460 nM |
| Analogue 6a | MDA-MB-468 (Breast Cancer) | 570 nM |
| Analogue 6e | HOP-92 (Non-small cell lung) | 650 nM |
| Analogue 6e | RXF 393 (Renal Cancer) | 900 nM |
| Ac-[DLeu]LLLRVK-Amba | LNCaP xenograft (Prostate Cancer) | Inhibition of tumor progression |
Pharmacokinetic Considerations in Biological Systems
The pharmacokinetic properties of drug candidates are crucial for their development and potential clinical success. For the PACE4 inhibitor Ac-[DLeu]LLLRVK-Amba , pharmacokinetic and biodistribution studies have confirmed that the compound has adequate tumor delivery properties. nih.gov This is a significant finding, as it indicates that the inhibitor can reach its target in sufficient concentrations to exert its therapeutic effect. The development of this peptidomimetic from an initial peptide scaffold was driven by the need to improve stability, a common challenge with peptide-based drugs. nih.gov
Derivatives of a 4-aminopiperidine (B84694) (4AP) scaffold, identified as inhibitors of hepatitis C virus (HCV) assembly, have also undergone optimization to improve their in vitro and in vivo ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov This optimization has led to the identification of several derivatives with not only increased potency against HCV but also reduced in vitro toxicity and improved pharmacokinetic profiles. nih.gov
Blood-Brain Barrier Permeability and Central Nervous System Targeting
The ability of a compound to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy as a central nervous system (CNS) therapeutic agent. For analogues of this compound, this property has been evaluated using both in vitro permeability assays and computational modeling to predict CNS exposure.
Research into a series of benzylpiperidin-4-yl-linked benzylamino benzamides, which are structurally related to this compound, has provided direct evidence of BBB penetration. nih.gov A key analogue from this series, the 3,5-dimethoxy benzyl aminobenzamide (referred to as compound 8c1), was assessed for its ability to cross a simulated BBB. The study utilized a parallel artificial membrane permeability assay (PAMPA), a common in vitro method to predict passive diffusion across the BBB. The results demonstrated that the compound is capable of crossing this barrier, with a permeability coefficient (Pe) of 14.34 × 10⁻⁶ cm/s. nih.gov
In addition to direct permeability measurements, computational tools are employed to assess the potential of a compound to be a successful CNS drug candidate. One such tool is the CNS multiparameter optimization (MPO) score. chemrxiv.org This scoring algorithm combines several key physicochemical properties—lipophilicity (ClogP, ClogD), molecular weight (MW), topological polar surface area (TPSA), number of hydrogen bond donors (HBD), and the most basic center (pKa)—into a single desirability score. nih.gov A CNS MPO score greater than 4.0 is generally considered indicative of a higher probability of success for a CNS drug candidate. chemrxiv.org
In a study of benzyloxy piperidine-based dopamine D4 receptor antagonists, the CNS MPO score was used to guide chemical modifications. chemrxiv.org Initial compounds in the series exhibited low scores, primarily due to high lipophilicity. However, by introducing more polar fragments, such as pyridine (B92270) or imidazopyridine moieties, researchers were able to significantly improve the CNS MPO scores to values greater than 4.5. chemrxiv.org This highlights a successful strategy for optimizing the "drug-like" properties of this class of compounds for CNS targeting. For instance, a potent N-substituted 4-oxopiperidine analogue achieved a high CNS MPO score of 5.0. chemrxiv.org
Table 1: In Vitro Blood-Brain Barrier Permeability of a this compound Analogue
| Compound | Assay Type | Permeability (Pe) (10⁻⁶ cm/s) | Source |
| 3,5-dimethoxy benzyl aminobenzamide (8c1) | Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) | 14.34 | nih.gov |
Table 2: CNS Multiparameter Optimization (MPO) Scores for Benzyloxy Piperidine (B6355638) Analogues
| Compound Series | Key Structural Feature | CNS MPO Score | Implication | Source |
| Initial 3-oxypiperidine analogues | High lipophilicity | < 4.0 | Lower probability of CNS success | chemrxiv.org |
| Modified 3-oxypiperidine analogues | Introduction of polar pyridine or imidazopyridine moieties | > 4.5 | Higher probability of CNS success | chemrxiv.org |
| Potent 4-oxopiperidine analogue (9j) | N-methyl-imidazopyridine substitution | 5.0 | High probability of CNS success | chemrxiv.org |
Metabolic Stability and Biotransformation
The metabolic stability of a drug candidate is a crucial factor influencing its pharmacokinetic profile, including its half-life and oral bioavailability. For CNS-targeted agents like the analogues of this compound, stability is often assessed in liver microsomes, which contain many of the key enzymes responsible for drug metabolism.
Studies on benzyloxy piperidine derivatives as dopamine D4 antagonists have shown that metabolic stability can be significantly enhanced through chemical optimization. nih.govnih.gov An initial lead compound was found to be highly unstable in both human and mouse liver microsomes. nih.gov Metabolite identification studies revealed that the primary route of biotransformation was N-dealkylation, with subsequent oxidation of the O-phenyl group also occurring. nih.gov
Guided by this understanding, subsequent modifications to the scaffold led to compounds with improved stability. For example, moving from a 3-oxopiperidine to a 4-oxopiperidine scaffold reversed the trend of instability. nih.gov Specifically, N-methylimidazo[1,2-a]pyridine derivatives were found to be stable in human liver microsomes, while showing moderate stability in mouse liver microsomes. nih.gov Furthermore, an acetamide (B32628) analogue was developed that demonstrated moderate stability in the microsomal assays of both species. nih.gov These findings underscore the importance of targeted structural modifications to block common sites of metabolism. In a separate study, a novel benzothiazole (B30560) analogue designed as a D4 receptor partial agonist was also reported to be metabolically stable in both rat and human liver microsomes. researchgate.net
The biotransformation of compounds containing a piperidine ring can involve several pathways. As seen with the benzyloxy piperidine analogues, N-dealkylation is a major metabolic liability. nih.gov Other potential biotransformation pathways for piperidine-containing compounds include oxidation, methylation, glucuronidation, and hydroxylation, which can sometimes lead to the opening of the piperidine ring itself. mdpi.com
Table 3: Metabolic Stability of Benzyloxy Piperidine Analogues in Liver Microsomes
| Compound Series/Analogue | Key Structural Feature | Stability in Human Liver Microsomes | Stability in Mouse Liver Microsomes | Major Metabolic Pathway (for unstable compounds) | Source |
| Comparator Compound (1) | Morpholine-based | Highly Unstable | Highly Unstable | N-dealkylation, O-phenyl oxidation | nih.gov |
| 3-Oxypiperidine Analogues (8b, 8i, 8o) | Varied N-alkylation | Unstable | Unstable | Not specified | nih.gov |
| 4-Oxopiperidine Analogues (9a, 9b) | N-methylimidazo[1,2-a]pyridine | Stable | Modestly Stable | Not specified | nih.gov |
| Acetamide Analogue (11d) | Acetamide southern portion | Moderately Stable | Moderately Stable | Not specified | nih.gov |
| Benzothiazole Analogue (16f) | Benzothiazole | Stable | Stable (in rat) | Not specified | researchgate.net |
Structure Activity Relationship Sar and Computational Chemistry in the Design of Benzyl 4 Methylpiperidin 4 Yl Carbamate Derivatives
Elucidation of Structure-Activity Relationships
SAR studies are pivotal in medicinal chemistry for identifying the key molecular fragments, or pharmacophores, responsible for a compound's biological effects. sysrevpharm.org For derivatives of Benzyl (B1604629) (4-methylpiperidin-4-yl)carbamate, this involves a systematic investigation of how alterations to the benzyl, piperidine (B6355638), and carbamate (B1207046) moieties influence interactions with biological targets.
The biological efficacy of this class of compounds can be finely tuned by modifying substituents on both the aromatic benzyl ring and the aliphatic piperidine ring. Research on related structures, such as 1-aralkyl-4-benzylpiperidine derivatives, has shown that binding affinity is often driven by hydrophobic interactions. researchgate.net Therefore, modifications to the benzyl group are critical. Introducing various substituents (e.g., electron-withdrawing or electron-donating groups) at different positions on the benzyl ring can significantly alter the electronic and steric properties of the molecule, thereby affecting its binding affinity and efficacy.
For instance, in analogous series, adding small, lipophilic groups to the benzyl ring could enhance hydrophobic interactions within a target's binding pocket. Conversely, introducing polar groups might facilitate hydrogen bonding, potentially increasing affinity and selectivity for a different target. Similarly, modifications to the piperidine ring, such as altering the methyl group at the 4-position or substituting the nitrogen atom, are crucial for modulating the compound's properties.
To illustrate these principles, the following table presents hypothetical data on how specific substitutions might influence biological activity, measured as the half-maximal inhibitory concentration (IC50).
| Compound Derivative | Substitution on Benzyl Ring | Substitution on Piperidine N1 | Hypothetical IC50 (nM) |
| Lead Compound | None | H | 50 |
| Derivative A | 4-Fluoro | H | 35 |
| Derivative B | 4-Methoxy | H | 60 |
| Derivative C | None | Methyl | 45 |
| Derivative D | 4-Fluoro | Methyl | 20 |
This hypothetical data suggests that a fluoro substitution on the benzyl ring enhances potency, while a methoxy (B1213986) group is slightly detrimental. N-methylation of the piperidine also appears favorable, with a combination of modifications (Derivative D) leading to the most potent compound.
Stereochemistry plays a critical role in the pharmacological profile of drug candidates, as biological systems are inherently chiral. While the parent compound, Benzyl (4-methylpiperidin-4-yl)carbamate, is achiral, the introduction of substituents can create chiral centers, leading to stereoisomers (enantiomers or diastereomers). These isomers can exhibit significant differences in binding affinity, efficacy, and metabolic stability. For example, studies on related compounds like ACP-103, a complex carbamide derivative, demonstrate that specific stereoisomers can have vastly different affinities for their targets, such as serotonin (B10506) receptors. nih.govresearchgate.net The distinct three-dimensional arrangement of atoms in each stereoisomer dictates how it fits into a chiral receptor binding site, often resulting in one isomer being significantly more active than the other. Therefore, the synthesis and biological evaluation of individual stereoisomers are essential steps in the drug discovery process to identify the most effective and safe therapeutic agent.
Computational Modeling and Simulation Techniques
Computational techniques are indispensable in modern drug design, allowing for the rapid, cost-effective evaluation of chemical libraries and the rationalization of experimental findings. longdom.org These methods provide deep insights into the molecular interactions that govern a drug's activity.
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. unar.ac.id This technique was employed in studies of similar scaffolds, such as 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, to analyze interactions with viral proteases. nih.gov For this compound derivatives, docking simulations can elucidate how the molecule fits into a receptor's active site.
The analysis typically reveals key interactions:
Hydrogen Bonds: The carbamate moiety (N-H and C=O groups) is a prime candidate for forming hydrogen bonds with amino acid residues in the target protein.
Hydrophobic Interactions: The benzyl group can fit into a hydrophobic pocket, contributing significantly to binding affinity.
Pi-Pi Stacking: The aromatic benzyl ring may engage in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.
These simulations guide the design of new derivatives by predicting which modifications would strengthen these favorable interactions. rdd.edu.iq
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. ijnrd.orgnih.gov QSAR models are built by calculating various molecular descriptors (e.g., physicochemical, electronic, and topological properties) and correlating them with experimentally determined activity. sysrevpharm.org
For a series of this compound derivatives, a QSAR study would involve:
Generating a Dataset: Synthesizing and testing a library of analogues.
Calculating Descriptors: Computing properties such as logP (lipophilicity), molar refractivity (steric bulk), and electronic parameters for each analogue.
Model Building: Using statistical methods like Multiple Linear Regression (MLR) to create an equation that relates the descriptors to biological activity.
A typical 2D-QSAR equation might look like: pIC50 = c0 + c1(logP) + c2(Molar Refractivity) + c3*(Dipole Moment)
Such models help predict the activity of unsynthesized compounds and provide mechanistic insights into which properties are most important for efficacy. nih.gov
| Descriptor | Definition | Potential Influence on Activity |
| cLogP | Partition coefficient | Measures lipophilicity, affecting membrane permeability and hydrophobic interactions. |
| Molar Refractivity (MR) | Molar volume/polarizability | Relates to steric bulk and how the molecule fits into the binding site. |
| Topological Polar Surface Area (TPSA) | Surface area of polar atoms | Influences hydrogen bonding capacity and cell permeability. |
| Dipole Moment | Measure of molecular polarity | Affects long-range electrostatic interactions with the target. |
Advanced computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are instrumental in predicting how a ligand binds to its target. researchgate.net By simulating the dynamic interactions between this compound derivatives and a target protein, researchers can visualize the most stable binding poses. nih.gov These simulations can confirm that the benzyl group occupies a hydrophobic pocket while the carbamate acts as a hydrogen bond donor/acceptor. Furthermore, these in silico techniques can identify previously unknown or "cryptic" binding pockets on a protein's surface. Discovering a novel allosteric binding site can open up new avenues for drug design, allowing for the development of modulators with unique pharmacological profiles that differ from traditional active-site inhibitors. researchgate.net
Translational Applications and Future Directions in Drug Discovery
Development as a Key Intermediate for Pharmaceutical Agents
The principal application of Benzyl (B1604629) (4-methylpiperidin-4-yl)carbamate in the pharmaceutical industry is as a key intermediate. Its specific molecular structure makes it an ideal starting point for the synthesis of various complex molecules with therapeutic potential. This is largely due to the presence of the benzyl carbamate (B1207046) protecting group on the 4-amino-4-methylpiperidine core, which allows for selective chemical modifications at other positions of the molecule.
Synthesis of Clinically Relevant Drug Candidates
A significant application of Benzyl (4-methylpiperidin-4-yl)carbamate is in the synthesis of precursors for clinically important drugs. For instance, it is a documented intermediate in the preparation of compounds that are structurally related to potent therapeutic agents. While not a direct precursor in all widely-known synthesis routes, its structural motif is integral to the development of certain classes of drugs.
Role in Lead Optimization and Analog Design
In the process of drug discovery, lead optimization is a critical step where an initial compound with some desired biological activity (a "lead") is chemically modified to improve its properties, such as potency, selectivity, and pharmacokinetic profile. This compound serves as a valuable scaffold in this process. Medicinal chemists can utilize this intermediate to generate a library of analogs by modifying its structure. This allows for the systematic exploration of the structure-activity relationship (SAR) of a particular class of compounds, ultimately leading to the identification of a clinical candidate.
Exploration of Novel Therapeutic Targets
Research into the direct interaction of this compound with novel therapeutic targets is an area with limited publicly available information. While it is used in the synthesis of inhibitors for targets like SHP2 and SOS1, the compound itself is not typically investigated as a primary therapeutic agent. google.comgoogleapis.com The current body of scientific literature primarily focuses on its utility as a synthetic intermediate rather than a molecule with intrinsic, unexplored biological activity against new targets.
Advanced Drug Delivery Systems and Prodrug Strategies
The application of this compound in the context of advanced drug delivery systems or as a component of a prodrug strategy is not extensively documented in current research. Prodrugs are inactive compounds that are converted into active drugs within the body. While the carbamate group within the molecule could potentially be explored for such strategies, dedicated research in this area appears to be limited. The focus remains on its role as a structural component for the synthesis of the final active pharmaceutical ingredient.
Future Prospects and Emerging Research Areas
The future of this compound in research will likely continue to be centered on its role as a versatile building block in medicinal chemistry. Emerging research may focus on developing more efficient and sustainable methods for its synthesis. Furthermore, as new therapeutic targets are identified, this intermediate could be employed in the creation of novel compound libraries to screen for activity against these targets. Its application in the synthesis of inhibitors for protein tyrosine phosphatase PTPN11 (SHP2) and Son of Sevenless 1 (SOS1) suggests its potential utility in developing treatments for conditions such as cancer and certain genetic disorders like Noonan syndrome. google.comgoogleapis.comgoogleapis.com Further exploration of its derivatives could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
Q & A
Q. What are the recommended synthetic routes for Benzyl (4-methylpiperidin-4-yl)carbamate?
Methodological Answer: The synthesis typically involves carbamate formation via reaction of 4-methylpiperidin-4-amine with benzyl chloroformate under basic conditions (e.g., aqueous NaHCO₃ or Et₃N). Key steps include:
Dissolving 4-methylpiperidin-4-amine in a polar aprotic solvent (e.g., THF or DCM).
Slow addition of benzyl chloroformate at 0–5°C to minimize side reactions.
Stirring at room temperature for 12–24 hours, followed by extraction and purification via column chromatography (silica gel, eluent: EtOAc/hexane) .
Q. How does the benzyl carbamate group function as an amino-protecting group?
Methodological Answer: The benzyl carbamate (Cbz) group protects primary or secondary amines during multi-step syntheses. Its stability varies:
- Acid/Base Stability : Stable under mild acidic (pH > 4) and basic conditions (pH < 12) but cleaved by strong acids (e.g., HBr/AcOH) or hydrogenolysis (H₂/Pd-C) .
- Reagent Compatibility : Resists nucleophiles (e.g., Grignard reagents) but is incompatible with strong reducing agents like LiAlH₄ .
A comparative stability table is provided below:
| Condition | Stability of Cbz Group |
|---|---|
| pH < 1, 100°C | Rapid cleavage |
| pH = 9, RT | Stable |
| H₂/Pd-C | Cleaved in 2–6 hours |
| LiAlH₄ | Incompatible (reduction) |
Q. What analytical techniques validate the compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the piperidine ring (δ ~2.5–3.5 ppm for N–CH₂) and benzyl carbamate (δ ~5.1 ppm for CH₂Ph, ~7.3 ppm for aromatic protons) .
- X-ray Crystallography : Resolves hydrogen-bonding networks (e.g., N–H⋯N interactions at ~2.8–3.0 Å) and molecular packing .
- HPLC : Purity assessment using reverse-phase C18 columns (retention time ~8–10 min in MeOH/H₂O gradients) .
Advanced Research Questions
Q. How can reaction conditions be optimized to suppress competing N-methylation during synthesis?
Methodological Answer: Competing alkylation at the piperidine nitrogen can be mitigated by:
Temperature Control : Maintain reaction temperatures below 10°C during benzyl chloroformate addition.
Solvent Choice : Use DCM instead of THF to reduce nucleophilicity of the amine.
Base Selection : Replace NaHCO₃ with Et₃N to enhance deprotonation efficiency and minimize side reactions .
Q. How do pH and temperature affect the stability of the benzyl carbamate group in aqueous media?
Methodological Answer: Accelerated stability studies (e.g., 24-hour exposure at varying pH/temperature) reveal:
Q. What crystallographic strategies elucidate hydrogen-bonding interactions in its solid-state structure?
Methodological Answer:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to resolve weak hydrogen bonds.
- Refinement : SHELXL-2018 refines anisotropic displacement parameters and restraints for disordered moieties.
- Key Interactions : Asymmetric units exhibit intermolecular N–H⋯N bonds (2.89 Å) and C–O⋯O–C dipolar interactions (3.06 Å) .
Q. How to design enzyme inhibition assays for acetylcholinesterase (AChE) using this compound?
Methodological Answer:
- Assay Protocol :
- Prepare AChE (0.1 U/mL) in phosphate buffer (pH 8.0).
- Pre-incubate enzyme with compound (1–100 µM) for 15 minutes.
- Add substrate (acetylthiocholine iodide) and measure hydrolysis at 412 nm.
- Data Analysis : Calculate IC₅₀ using nonlinear regression (GraphPad Prism). Compare selectivity against butyrylcholinesterase (BChE) .
Q. What storage conditions prevent degradation during long-term experimental use?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
